(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
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Overview
Description
(E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a complex organic compound featuring a bromophenyl group, a furan ring, and a thioxothiazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide typically involves multi-step organic reactions:
Formation of the Thioxothiazolidinone Core: This step involves the reaction of a thioamide with a halogenated acyl chloride under basic conditions to form the thioxothiazolidinone ring.
Introduction of the Furan Ring: The furan-2-ylmethylene group is introduced via a Knoevenagel condensation reaction between furan-2-carbaldehyde and the thioxothiazolidinone intermediate.
Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the butanamide backbone through an amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Reaction Monitoring: Using techniques like HPLC (High-Performance Liquid Chromatography) to monitor reaction progress.
Purification: Employing methods such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups in the thioxothiazolidinone ring can be reduced to alcohols using reducing agents like NaBH4 (Sodium Borohydride).
Substitution: The bromine atom in the bromophenyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 (Potassium Permanganate) or H2O2 (Hydrogen Peroxide) under acidic conditions.
Reduction: NaBH4 or LiAlH4 (Lithium Aluminium Hydride) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (Sodium Hydroxide).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the thioxothiazolidinone ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Potential use in the development of organic semiconductors.
Biology
Antimicrobial Agents: The thioxothiazolidinone moiety is known for its antimicrobial properties.
Enzyme Inhibition: Potential inhibitor of enzymes involved in metabolic pathways.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory or anticancer agent.
Diagnostics: Used in the development of diagnostic probes due to its unique structural features.
Industry
Polymer Science: Used in the synthesis of polymers with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access.
Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Inserts between DNA bases, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-chlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- (E)-N-(2-fluorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
Uniqueness
- Bromine Substitution : The presence of the bromine atom in the phenyl ring can significantly alter the compound’s reactivity and biological activity compared to its chloro- or fluoro- analogs.
- Electronic Properties : The bromine atom can influence the electronic distribution within the molecule, potentially enhancing its effectiveness in electronic applications.
This detailed overview provides a comprehensive understanding of (E)-N-(2-bromophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2-bromophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c19-13-6-1-2-7-14(13)20-16(22)8-3-9-21-17(23)15(26-18(21)25)11-12-5-4-10-24-12/h1-2,4-7,10-11H,3,8-9H2,(H,20,22)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIAHOALNQFWHG-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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